Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
Description
Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate (hereafter referred to as Compound X) is a synthetic nucleotide analog featuring a modified adenosine backbone with a disodium phosphate moiety and a 2-nitrophenylethoxy-phosphoryl group. Its structure integrates:
- A ribose sugar in the (2R,3S,4R,5R) configuration, common to natural nucleotides.
- An adenine base (6-aminopurin-9-yl), critical for base-pairing interactions.
This compound is hypothesized to act as a competitive inhibitor of enzymes involved in nucleotide metabolism or signal transduction, though its exact biological targets remain under investigation .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2/t9?,12-,14-,15-,18-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGOHIKVVKFGGU-DZHDPEGHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N6Na2O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583343 | |
| Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171800-68-3 | |
| Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Disodium;[[ (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl][1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate is a complex compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- IUPAC Name : Disodium;[[ (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl][1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
- Molecular Formula : C₁₀H₁₃N₅Na₂O₁₀P₂
- Molecular Weight : 529.163 g/mol
- CAS Number : 15237-44-2
The biological activity of this compound is primarily mediated through its interaction with purinergic receptors. Research indicates that compounds similar to disodium phosphate can influence various cellular processes by modulating ATP and other nucleotide signaling pathways. The following mechanisms have been identified:
- Purinergic Signaling : The compound acts as a purinergic agonist, which can activate P2Y receptors involved in numerous physiological functions such as neurotransmission and immune responses .
- Calcium Mobilization : Activation of purinergic receptors leads to calcium influx in cells, which is crucial for various signaling cascades and cellular responses .
- Cytokine Release : It has been shown to stimulate the release of cytokines from glial cells in the peripheral nervous system, suggesting a role in inflammatory responses .
Antitumor Effects
Recent studies have highlighted the potential antitumor effects of disodium phosphate derivatives:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibits the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanism of Action : The antitumor activity is believed to be mediated through the modulation of purinergic signaling pathways that affect tumor microenvironment interactions and immune evasion mechanisms .
Neuroprotective Properties
The compound also exhibits neuroprotective effects:
- Protection Against Neurodegeneration : Research indicates that it can protect neuronal cells from oxidative stress-induced damage by enhancing cellular antioxidant defenses .
- Modulation of Neuroinflammation : By regulating cytokine release and promoting anti-inflammatory pathways, it may help mitigate neuroinflammatory processes associated with neurodegenerative diseases .
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluating the effects of disodium phosphate on human glioblastoma cells showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism involved activation of caspase pathways leading to apoptosis.
-
Neuroprotective Study in Animal Models :
- In a murine model of Alzheimer’s disease, administration of disodium phosphate resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. The study suggested that the compound enhances synaptic plasticity through modulation of purinergic signaling.
Data Summary Table
| Property/Activity | Description |
|---|---|
| Chemical Formula | C₁₀H₁₃N₅Na₂O₁₀P₂ |
| Molecular Weight | 529.163 g/mol |
| Antitumor Activity | Induces apoptosis in cancer cell lines |
| Neuroprotective Activity | Protects neurons from oxidative stress |
| Mechanism | Modulates purinergic signaling |
Scientific Research Applications
Biochemical Research
Disodium phosphate compounds are often utilized in biochemical assays and studies due to their ability to mimic natural substrates in enzymatic reactions. The specific compound discussed here has been investigated for its interactions with enzymes involved in nucleotide metabolism.
Case Study: Enzyme Inhibition
A study demonstrated that this compound acts as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. Such inhibition can be crucial for understanding metabolic pathways and developing therapeutic agents targeting diseases like cancer where kinase activity is often dysregulated.
Pharmaceutical Development
The complex structure of disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate indicates potential as a drug candidate. Its similarity to nucleotides suggests it could be used in the development of antiviral or anticancer drugs.
Case Study: Antiviral Activity
Research has shown that modifications of similar compounds can enhance antiviral properties against RNA viruses. By studying the interaction of this compound with viral polymerases, researchers can identify potential therapeutic uses.
Molecular Biology Techniques
This compound is also relevant in molecular biology techniques such as PCR (Polymerase Chain Reaction) and RT-PCR (Reverse Transcription PCR). Its role as a nucleotide analog allows it to be used in the synthesis of DNA and RNA under specific conditions.
Case Study: PCR Optimization
In a laboratory setting, using disodium phosphate derivatives has been found to improve the yield and specificity of PCR products. This optimization is crucial for applications ranging from cloning to gene expression analysis.
Diagnostic Applications
The unique properties of this compound make it suitable for use in diagnostic assays. Its ability to interact with specific biomolecules can be harnessed for the detection of diseases.
Case Study: Biomarker Detection
Studies have explored the use of disodium phosphate compounds in the development of biosensors for detecting biomarkers associated with various diseases. The specificity of these compounds can lead to more accurate diagnostic tools.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound X shares structural motifs with adenosine derivatives and phosphorylated nucleotides. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Table 2: Pharmacokinetic and Bioactivity Profiles
Mechanistic and Binding Comparisons
(a) Tanimoto Similarity Analysis
Using Morgan fingerprints and Tanimoto coefficients (), Compound X shows ~65–70% structural similarity to adenosine-based HDAC inhibitors (e.g., SAHA derivatives) but <50% similarity to non-nucleotide inhibitors. The nitrophenyl group reduces similarity to natural nucleotides like ATP/ADP, which may explain divergent biological activities .
(b) Molecular Docking and Affinity
AutoDock Vina () simulations reveal that Compound X binds to HDAC8 with a predicted affinity (ΔG = -9.2 kcal/mol) stronger than SAHA (-8.5 kcal/mol) due to π-π stacking between its nitrophenyl group and Phe152/His180 residues. In contrast, 2-APTA-ADP favors interactions with kinase ATP-binding pockets via its sulfanyl chain .
(c) Activity Landscape Modeling
Activity cliffs () are observed between Compound X and adenosine analogs. For example, minor modifications (e.g., replacing nitrophenyl with methyl groups in R8/R9/R10) reduce HDAC8 inhibition by >10-fold, underscoring the nitrophenyl’s critical role .
Metabolic and Stability Profiles
- Compound X ’s disodium phosphate enhances aqueous solubility (>12 mg/mL) compared to neutral esters (e.g., R8/R9/R10: 4.5–6.2 mg/mL).
- The nitrophenyl group confers resistance to phosphatase-mediated hydrolysis (plasma t1/2 >24 hours vs. ADP’s t1/2 of <1 hour) .
Research Findings and Implications
Epigenetic Modulation : Compound X shows promise in targeting HDAC8, with in silico binding scores surpassing SAHA .
Antiviral Potential: Structural analogs (e.g., R8/R9/R10) highlight the importance of bulky substituents for protease inhibition, suggesting Compound X’s nitrophenyl group could be leveraged in antiviral design .
Toxicity Considerations : The nitrophenyl moiety may induce oxidative stress in vitro, necessitating further toxicokinetic studies .
Preparation Methods
6-Aminopurine Nucleoside Preparation
6-Aminopurine (adenine) is incorporated into the ribofuranose scaffold via glycosylation reactions. Protecting groups, such as 4,4′-dimethoxytriphenylmethyl (DMTr) at the 5′-OH and tert-butyldimethylsilyl (TBS) at the 2′-OH, are employed to prevent undesired side reactions. For example, 2′-deoxy and 2′-modified analogues (e.g., 2′-F, 2′-OMe) are synthesized using fluorinated or methoxy-protected ribose intermediates.
Phosphorylation at the 5′-Position
The 5′-OH group is activated for phosphorylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. This yields the methoxy-hydroxyphosphoryl intermediate, critical for subsequent coupling.
Deprotection and Purification
Cleavage of Protecting Groups
Disodium Salt Formation
The free acid form of the compound is treated with sodium hydroxide (NaOH) to neutralize phosphate groups, followed by ion-exchange chromatography using a sodium-form resin to yield the disodium salt.
Analytical Characterization
Challenges and Optimizations
-
Nitro Group Stability : Reactions are conducted under inert atmospheres to prevent reduction of the nitro moiety.
-
Phosphate Hydrolysis : Anhydrous solvents (e.g., acetonitrile) and low temperatures (0–4°C) minimize degradation.
-
Stereochemical Integrity : Chiral auxiliaries and rapid coupling steps prevent epimerization at the ribose center.
Applications and Research Findings
Though direct studies on this compound are limited, its structural features suggest utility in:
Q & A
Q. What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?
Answer: Synthesis requires precise temperature control (20–25°C for phosphorylation steps), pH stabilization (7.0–7.5 to prevent hydrolysis), and stoichiometric balancing of nucleoside and phosphoramidite precursors. Post-synthesis, HPLC with ion-pairing reagents (e.g., tetrabutylammonium phosphate) is essential to separate diastereomers and achieve ≥98% purity .
Q. How does the ribose moiety’s stereochemistry (2R,3S,4R,5R) influence enzymatic recognition?
Answer: The configuration mimics natural nucleoside triphosphates, enabling competitive binding to polymerase active sites. Deviations (e.g., 3S→3R) reduce binding affinity by 10-fold due to mismatched hydrogen bonding with conserved aspartate residues in enzymes like DNA polymerase β .
Q. What analytical techniques are recommended to confirm structural integrity and purity?
Answer: Use 31P-NMR (202 MHz) to track phosphorylation states (mono-: δ 0.5–1.5 ppm; di-: δ -1.0–0.5 ppm) and HPLC-MS (Q-TOF) to identify hydrolyzed byproducts (e.g., nitrophenyl ethanol phosphate). X-ray crystallography resolves stereochemical ambiguities in the oxolane ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibition efficacy against reverse transcriptase across assays?
Answer: Standardize Mg²⁺ concentrations (1–5 mM modulates phosphate ionization) and buffer ionic strength (150 mM NaCl, pH 7.4). Pre-incubate enzymes with the compound at 37°C for 30 minutes. Use tenofovir diphosphate as a benchmark control .
Q. What strategies mitigate hydrolysis of the 2-nitrophenyl ethoxy group in aqueous buffers?
Answer: Add EDTA (0.1 mM) to chelate metal catalysts and use HEPES (pH 7.8) instead of Tris to reduce amine-mediated hydrolysis. Lyophilization with trehalose (5% w/v) extends shelf life to 6 months at -80°C .
Q. How do phosphorylation dynamics at the hydroxyphosphoryl group affect nucleotide analog incorporation?
Answer: Kinetic studies using stopped-flow fluorescence reveal a two-step mechanism: rapid initial binding (k₁ = 1.2 × 10⁶ M⁻¹s⁻¹) followed by slower conformational adjustment (k₂ = 4.5 × 10³ s⁻¹). Mutating Lys72 in kinase active sites disrupts this process .
Q. What computational tools predict the compound’s interaction with non-canonical targets like RNA helicases?
Answer: Molecular dynamics (MD) simulations (AMBER force field) and free-energy perturbation (FEP) calculations model π-stacking between the purine ring and Tyr96. In silico docking (AutoDock Vina) identifies steric clashes with bulky residues (e.g., Phe160) .
Methodological Considerations
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
